2-({1-[4-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline
Description
Properties
IUPAC Name |
(3-quinoxalin-2-yloxypyrrolidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)14-7-5-13(6-8-14)19(27)26-10-9-15(12-26)28-18-11-24-16-3-1-2-4-17(16)25-18/h1-8,11,15H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTHUOIEZRMIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds. Pyrrolidine derivatives have been reported to exhibit selectivity towards various biological targets.
Mode of Action
The pyrrolidine ring could contribute to the stereochemistry of the molecule, influencing its binding to target proteins.
Biochemical Pathways
Compounds containing a pyrrolidine ring have been reported to interact with various biochemical pathways, depending on their target selectivity.
Biological Activity
2-({1-[4-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C15H13F3N2O2S, with a molecular weight of 342.3 g/mol. Its structure features a quinoxaline core linked to a pyrrolidine ring substituted with a trifluoromethylbenzoyl group.
| Property | Value |
|---|---|
| Molecular Formula | C15H13F3N2O2S |
| Molecular Weight | 342.3 g/mol |
| CAS Number | 2198166-89-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation : It can interact with receptor proteins, influencing signaling pathways crucial for cellular responses.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.
Case Study : A study demonstrated that this compound exhibited an IC50 value of 1.9 µg/mL against HCT-116 colon cancer cells and 2.3 µg/mL against MCF-7 breast cancer cells, outperforming the reference drug doxorubicin (IC50 = 3.23 µg/mL) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it possesses activity against certain bacterial strains, although further studies are required to establish its efficacy and mechanism.
Research Findings
A comprehensive review of literature reveals diverse applications and ongoing research into the biological activities of quinoxaline derivatives, including:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the benzoyl group, the heterocyclic core, or the linker region. Key comparisons are outlined below:
Substituent Variations on the Benzoyl Group
- 2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097869-15-1) Structure: Differs by replacing the 4-(trifluoromethyl) group with 2,3-dimethoxy substituents. This may alter interactions with hydrophobic binding pockets or enzymes like cytochrome P450 . Molecular Weight: 379.4 g/mol (vs. 403.4 g/mol for the target compound).
Variations in the Heterocyclic Core
- 2-Methyl-3-(pyrrolidin-1-yl)quinoxaline (C₁₃H₁₅N₃) Structure: Lacks the benzoyl group and ether linkage; pyrrolidine is directly attached to the quinoxaline. Impact: The absence of the benzoyl group reduces steric bulk and may limit binding to targets requiring extended aromatic interactions (e.g., kinase ATP pockets). Simpler structure suggests lower synthetic complexity .
Linker Modifications
- 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Structure: Replaces the ether oxygen with a ketone, forming a pyrrolidinone ring. However, reduced flexibility compared to the ether linker may affect conformational adaptability .
Structural and Functional Data Table
Q & A
Q. What are the common synthetic routes for preparing 2-({1-[4-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline?
The synthesis typically involves nucleophilic substitution reactions between halogenated quinoxaline derivatives (e.g., 2-chloroquinoxaline) and substituted pyrrolidine intermediates. For example, analogous compounds are synthesized by reacting 2-chloroquinoxaline with a piperidine derivative under basic conditions (e.g., potassium carbonate in DMF), followed by purification via column chromatography . Coupling reactions with 4-(trifluoromethyl)benzoyl chloride may introduce the benzoyl group, requiring inert atmospheres and controlled temperatures to prevent hydrolysis .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR for structural elucidation of the quinoxaline core, pyrrolidine linker, and benzoyl substituent.
- Infrared (IR) Spectroscopy: Confirmation of functional groups (e.g., C=O stretch in benzoyl at ~1680 cm⁻¹).
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. Purity assessment is typically performed using HPLC with UV/Vis detection .
Q. What in vitro biological screening models are used for initial evaluation?
Common models include:
- Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer Potential: MTT assays on cancer cell lines (e.g., MCF-7, A549).
- Enzyme Inhibition: COX-2 or kinase inhibition assays for anti-inflammatory/antiproliferative activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while THF may reduce side reactions.
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% in analogous quinoxaline systems .
- Catalyst Use: Palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions, with ligand screening (e.g., XPhos) to enhance efficiency .
Q. How do structural modifications influence bioactivity?
- Quinoxaline Core: Modifications (e.g., electron-withdrawing groups at position 6/7) enhance π-π stacking with DNA or enzyme targets.
- Pyrrolidinyloxy Linker: Substituents (e.g., methyl groups) adjust conformational flexibility, affecting binding kinetics.
- 4-(Trifluoromethyl)benzoyl Group: The CF₃ moiety increases metabolic stability and hydrophobicity, improving membrane permeability . Structure-Activity Relationship (SAR) studies using analogs (e.g., chloro/fluoro substitutions) are critical .
Q. What computational methods support rational drug design for this compound?
- Molecular Docking: Tools like AutoDock Vina predict binding modes with targets (e.g., topoisomerase II).
- QSAR Models: Utilize Hammett constants and steric parameters to guide substituent optimization.
- Molecular Dynamics (MD): Simulations (>100 ns) assess target-ligand complex stability under physiological conditions .
Q. How can contradictions in biological activity data across studies be resolved?
- Purity-Activity Correlation: Use HPLC-purified batches (>98%) to eliminate confounding effects from impurities.
- Standardized Assays: Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., IC₅₀ determination via dose-response curves).
- Comparative Profiling: Test alongside structural analogs to isolate pharmacophore contributions .
Q. What advanced techniques characterize metabolic stability and toxicity?
- In Vitro Metabolism: Liver microsome assays (human/rat) with LC-MS/MS to identify metabolites.
- Cytotoxicity Screening: Parallel artificial membrane permeability assays (PAMPA) and Ames tests for mutagenicity.
- Pharmacokinetics: In vivo studies measuring plasma half-life (t₁/₂) and bioavailability in rodent models .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
